

An In-depth Technical Guide to Methyl Retinoate

(CAS Number: 339-16-2)

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Compound of Interest

Compound Name: *Methyl retinoate*

Cat. No.: *B020215*

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Abstract

Methyl retinoate, the methyl ester of retinoic acid and a derivative of Vitamin A, is a retinoid compound of significant interest in biological research and drug development. Like other retinoids, its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors regulating gene expression. This document provides a comprehensive technical overview of **methyl retinoate**, including its physicochemical properties, synthesis, biological activities, and the molecular pathways it modulates. Detailed experimental protocols and quantitative data are presented to support its application in research and development.

Physicochemical Properties

Methyl retinoate is a yellow solid that is sensitive to light and temperature. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	339-16-2	[1]
Molecular Formula	C ₂₁ H ₃₀ O ₂	[1]
Molecular Weight	314.46 g/mol	[1]
IUPAC Name	methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate	[1]
Appearance	Yellow Solid	
Melting Point	66-68 °C	
Boiling Point	426.1±14.0 °C (Predicted)	
Density	0.975±0.06 g/cm ³ (Predicted)	
Solubility	Chloroform (Slightly), Methanol (Slightly)	
InChIKey	SREQLAJQLXPNMC-DXYSURFSA-N	[1]

Synthesis of Methyl Retinoate

Methyl retinoate can be synthesized through various chemical routes. One common method involves the Wittig-Horner reaction, a well-established procedure for forming carbon-carbon double bonds.

Experimental Protocol: Synthesis via Wittig-Horner Reaction

This protocol is adapted from a patented method for synthesizing retinoic acid and its esters.

Materials:

- β-ionone

- Cyanoacetic acid
- Piperidine
- Benzene
- Ethyl acetate
- n-Butanol
- Potassium hydroxide
- Methanol
- Methyl 3-methyl-2-butenoate
- Phosphorus trichloride
- Tetrahydrofuran (THF)
- Sodium hydride (NaH)
- Methyl diethyl phosphonoacetate
- Ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for chromatography

Procedure:

- Synthesis of C15 Aldehyde:
 - A mixture of β -ionone and cyanoacetic acid in benzene with piperidine is refluxed.
 - The resulting product is reduced to yield the C15 aldehyde.
- Knoevenagel Condensation:

- A slurry of potassium n-butoxide in methanol is prepared at 0 °C.
- Methyl 3-methyl-2-butenoate is added, followed by the C15 aldehyde.
- The reaction is stirred for 18 hours at 30 °C.
- The solvent is removed under vacuum, and the product is extracted with water and ethyl acetate to yield **methyl retinoate**.
- Alternative Condensation with Phosphonate Ylide:
 - To a suspension of sodium hydride in THF, add methyl diethyl phosphonoacetate and stir until the solution is clear.
 - A solution of the intermediate ketone (derived from the C15 aldehyde) in THF is added dropwise.
 - The reaction is stirred at room temperature until completion.
 - Excess NaH is quenched with water, and the mixture is extracted with ether.
 - The ether layer is washed with water and brine, then dried over anhydrous Na₂SO₄.
 - The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield **methyl retinoate**.



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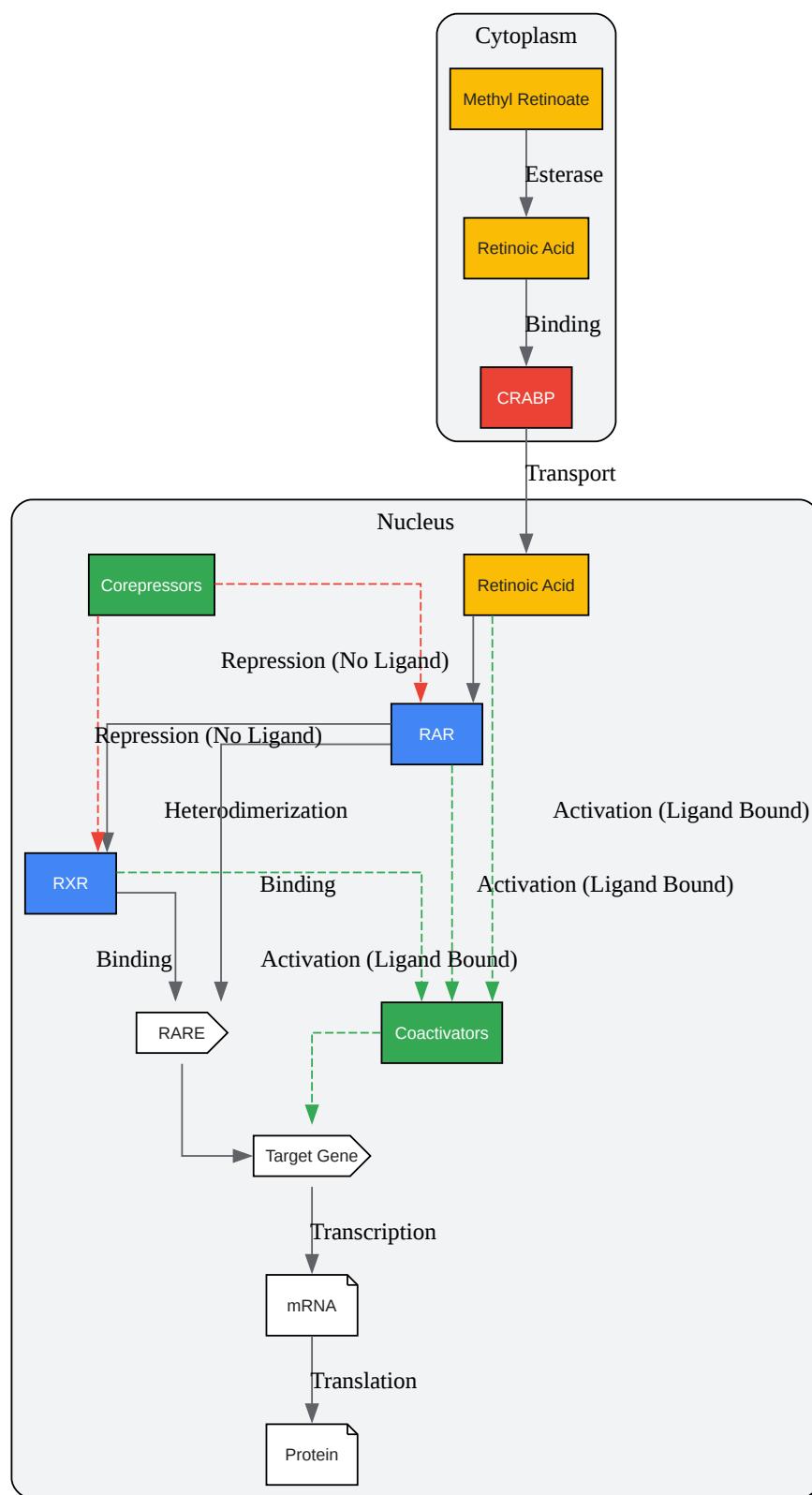
Simplified workflow for the synthesis of **Methyl Retinoate**.

Biological Activity and Mechanism of Action

The biological effects of **methyl retinoate** are intrinsically linked to its function as a pro-drug for retinoic acid and its ability to interact with nuclear retinoid receptors.

General Mechanism of Retinoid Action

Retinoids exert their effects by binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α , β , γ). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, the heterodimer is bound to corepressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription.



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General retinoid signaling pathway.

Receptor Binding Affinity

While specific binding affinity data for **methyl retinoate** is limited, data for its parent compound, all-trans retinoic acid (ATRA), provides a strong indication of its likely receptor interactions following hydrolysis. ATRA is a high-affinity ligand for all three RAR subtypes.

Ligand	Receptor	Binding Affinity (Kd or EC ₅₀ , nM)	Reference
All-trans Retinoic Acid (ATRA)	RAR α	4	[2]
All-trans Retinoic Acid (ATRA)	RAR β	5	[2]
All-trans Retinoic Acid (ATRA)	RAR γ	2	[2]
9-cis-Retinoic Acid	RXR α	21-36	[3]
9-cis-Retinoic Acid	RXR β	20-28	[3]
9-cis-Retinoic Acid	RXR γ	20-28	[3]

Note: Data for **methyl retinoate** is not readily available. The data presented is for the active metabolite, retinoic acid.

Effects on Spermatogenesis

Studies in Sprague Dawley rats have shown that **methyl retinoate** can cause degenerative changes in the seminiferous tubules. This is consistent with the known roles of retinoids in testicular function, where both deficiency and excess can lead to impaired spermatogenesis.

Gene Expression

Retinoic acid is known to regulate the expression of a wide array of genes involved in cell differentiation, proliferation, and apoptosis. For example, in breast cancer cell lines, all-trans retinoic acid has been shown to induce distinct gene expression changes in sensitive versus resistant cells, often independent of direct RARE binding^[4]. In glioblastoma stem-like cells, ATRA treatment downregulates stemness markers such as SOX2 and NES, as well as the DNA

repair gene MGMT[5]. It is anticipated that **methyl retinoate**, upon conversion to retinoic acid, would trigger similar changes in gene expression profiles.

Pharmacokinetics

Specific pharmacokinetic data for **methyl retinoate** is not extensively available. However, studies on all-trans-retinoic acid in rats can provide insights into its likely absorption, distribution, metabolism, and excretion profile.

Parameter	Value (for all-trans-retinoic acid in rats)	Reference
Route of Administration	Oral gavage	[6][7]
Dose	10 or 15 mg/kg	[6]
Peak Plasma Concentration (C _{max})	183 to 267 ng/mL	[6]
Time to Peak (T _{max})	1.5 hr	[6]
Elimination Half-life (t _{1/2})	Slightly longer than 1.5 hr	[6]
Bioavailability	Highly variable, estimated to be no more than 25-30% for oral ATRA	[8]
Plasma Transport	Primarily bound to serum albumin	[9]

Note: These values are for all-trans-retinoic acid and may not be directly representative of **methyl retinoate**.

Toxicology

Detailed toxicological data for **methyl retinoate** is sparse. The information below is based on general retinoid toxicity and limited available data.

Parameter	Value	Reference
Acute Oral LD ₅₀ (Rat)	>500 mg/kg to <2,000 mg/kg (for a related compound)	[10]
Subchronic Oral NOAEL (Rat)	Not available for methyl retinoate. For ATRA, 14 mg/kg/day showed signs of toxicity in a 13-week study.	

Known Toxic Effects of Retinoids:

- Teratogenicity: Retinoids are potent teratogens and should be handled with extreme caution by individuals who are pregnant or may become pregnant.
- Hypervitaminosis A: Excessive intake can lead to a toxic syndrome characterized by bone and joint pain, hair loss, and liver damage.
- Testicular Degeneration: As noted, high doses can adversely affect the testes.

Experimental Protocols

Cell Differentiation Assay

Objective: To assess the effect of **methyl retinoate** on the differentiation of a suitable cell line (e.g., F9 teratocarcinoma cells, HL-60 promyelocytic leukemia cells).

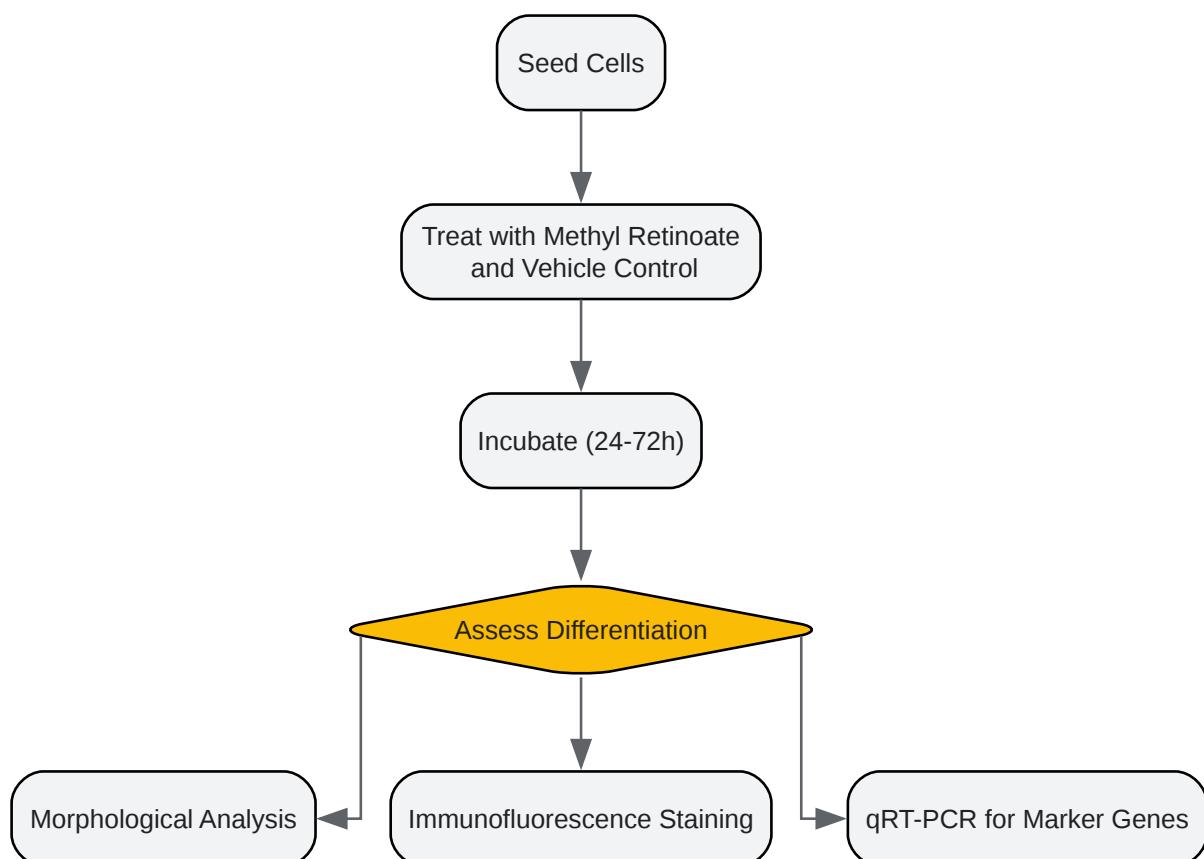
Materials:

- Cell line of interest (e.g., F9 cells)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Methyl retinoate** stock solution (in DMSO or ethanol)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA

- Differentiation markers (e.g., antibodies for immunofluorescence, primers for qRT-PCR)
- 96-well or 6-well plates

Procedure:

- Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **methyl retinoate** (e.g., 0.1, 1, 10 μ M) and a vehicle control (DMSO or ethanol).
- Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours) to allow for differentiation to occur.
- Assessment of Differentiation:
 - Morphological Changes: Observe the cells under a microscope for changes in morphology indicative of differentiation.
 - Marker Expression (Immunofluorescence): Fix the cells, permeabilize, and stain with antibodies against differentiation-specific markers. Visualize using a fluorescence microscope.
 - Gene Expression (qRT-PCR): Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the expression of differentiation marker genes.



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